2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-methoxycinnamic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The final product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxycinnamic acid derivatives.
Reduction: 2-Methylbutyl 3-(4-methoxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Industry: Widely used in the formulation of sunscreens and other cosmetic products.
Mechanism of Action
The primary mechanism of action of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is its ability to absorb UV-B rays, thereby preventing them from penetrating the skin. This is achieved through the compound’s conjugated double bond system, which allows it to absorb high-energy UV radiation and dissipate it as lower-energy heat . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: Another UV-B filter used in sunscreens.
Ethylhexyl methoxycinnamate: Similar in structure and function to octyl methoxycinnamate.
Isoamyl p-methoxycinnamate: Shares structural similarities and UV absorption properties.
Uniqueness
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific ester group, which provides distinct physical and chemical properties. Its higher lipophilicity compared to other cinnamate esters enhances its ability to penetrate the skin and provide effective UV protection .
Properties
CAS No. |
4654-32-4 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-4-12(2)11-18-15(16)10-7-13-5-8-14(17-3)9-6-13/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
YVILVEQDSPYKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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